Ziprasidone hydrochloride monohydrate is a white to slightly pink powder. [] It is the monohydrochloride, monohydrate salt form of Ziprasidone, an atypical antipsychotic agent. [] Its chemical name is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate. [] In scientific research, Ziprasidone hydrochloride monohydrate serves as a valuable subject for studying various chemical and physical properties, as well as exploring its potential in drug delivery systems.
Ziprasidone hydrochloride monohydrate is a pharmaceutical compound primarily used as an atypical antipsychotic medication. It is effective in treating schizophrenia and bipolar disorder. The compound is characterized by its empirical formula and a molecular weight of 467.42 g/mol . The compound appears as a white to slightly pink powder and is commonly marketed under the brand name Geodon, available in various oral capsule forms .
Ziprasidone hydrochloride monohydrate is derived from the benzothiazolylpiperazine class of compounds. It is classified as an atypical antipsychotic due to its mechanism of action, which involves modulation of neurotransmitter systems in the brain, particularly serotonin and dopamine receptors . The compound is synthesized through various methods, including controlled synthesis techniques that ensure purity and efficacy for clinical use .
The synthesis of ziprasidone hydrochloride monohydrate typically involves multiple steps, including the formation of key intermediates followed by crystallization processes. One notable method includes:
These methods are detailed in patents that describe controlled synthesis techniques to ensure high yield and purity .
The synthesis process requires precise control over reaction conditions such as temperature, pH, and solvent choice to optimize yield and minimize impurities. For instance, using specific solvents can enhance solubility and crystallization efficiency.
The molecular structure of ziprasidone hydrochloride monohydrate features a complex arrangement with multiple functional groups contributing to its pharmacological activity. The crystal structure has been analyzed using synchrotron X-ray powder diffraction techniques, revealing that it crystallizes in space group P-1 with specific lattice parameters:
The structure also exhibits strong hydrogen bonding interactions between the positively charged nitrogen and chloride ions, which are crucial for its stability and solubility .
The detailed structural data supports the compound's classification as a salt hydrate, which influences its physical properties and bioavailability.
Ziprasidone hydrochloride monohydrate can undergo various chemical reactions typical of organic compounds containing nitrogen and sulfur heteroatoms. Key reactions include:
Understanding these reactions is essential for developing formulations that maintain drug stability during storage and administration.
Ziprasidone exerts its therapeutic effects primarily through antagonism at serotonin (5-HT2A) and dopamine (D2) receptors in the central nervous system. This dual action helps mitigate symptoms associated with schizophrenia and mood disorders.
The mechanism involves:
Clinical studies indicate that ziprasidone's pharmacodynamic profile results in fewer extrapyramidal side effects compared to older antipsychotics due to its unique receptor binding profile .
Relevant analyses include high-performance liquid chromatography methods for quantifying purity and assessing degradation products during stability testing .
Ziprasidone hydrochloride monohydrate is primarily used in clinical settings for:
The controlled formation of ziprasidone hydrochloride monohydrate (chemical formula: C₂₁H₂₂Cl₂N₄OS·H₂O) requires precise hydration protocols to ensure stoichiometric water incorporation and crystalline stability. Patent CN103450068A details a water activity-controlled crystallization method where saturated ziprasidone hydrochloride solutions in mixed solvents (e.g., ethanol-water or isopropanol-water) are subjected to humidity-controlled environments (75–85% RH) at 25–30°C. This technique promotes the selective nucleation of the monohydrate phase over anhydrous or dihydrate forms by modulating water molecule diffusion into the crystal lattice [1]. Synchrotron X-ray powder diffraction studies confirm that water molecules occupy specific channels within the P-1 triclinic crystal system (space group #2), forming hydrogen bonds between the chloride anion (Cl⁻) and protonated piperazinyl nitrogen (N⁺-H) of ziprasidone, as well as with the carbonyl oxygen of the oxindole ring (O=C). This dual hydrogen-bonding network (N⁺-H···Cl⁻···H-O-H···O=C) stabilizes the monohydrate structure and prevents lattice collapse during dehydration [8].
Table 1: Hydration Parameters for Monohydrate Crystallization
Solvent System | Temperature (°C) | Relative Humidity (%) | Crystallization Yield (%) | Water Content (Theoretical: 3.85%) |
---|---|---|---|---|
Ethanol:Water (3:1) | 25 | 75–80 | 92 | 3.82% |
Isopropanol:Water (4:1) | 30 | 80–85 | 88 | 3.80% |
Acetone:Water (5:1) | 28 | 70–75 | 78 | 3.45% (non-stoichiometric) |
Thermogravimetric analysis (TGA) validates the thermal stability of the monohydrate, showing a sharp endothermic water loss peak at 73°C under nitrogen atmosphere, corresponding to 4.067% weight loss—consistent with theoretical monohydrate stoichiometry [2].
Particle size distribution critically influences the dissolution rate and bioavailability of ziprasidone hydrochloride monohydrate. High-energy planetary ball milling (400 rpm, 24h) and cryogenic grinding (liquid nitrogen, 3h) of ziprasidone free base generate amorphous powders with particle sizes <10 μm, but these require subsequent recrystallization to stabilize the monohydrate form [5]. Solvent-mediated polymorphic transformation (SMPT) in polar aprotic solvents achieves this control:
Table 2: Solvent Selection Impact on Particle Morphology and Dissolution
Recrystallization Solvent | Particle Morphology | Median Particle Size (D₅₀) | Dissolution Rate (Phosphate Buffer pH 6.8) |
---|---|---|---|
Acetonitrile:Water (8:2) | Plate-like | 18 μm | 98% in 30 min |
THF:Water (9:1) | Needle-like | 85 μm | 75% in 30 min |
Methanol:Water (7:3) | Irregular | 35 μm | 88% in 30 min |
Notably, particles <20 μm exhibit dissolution rates comparable to amorphous ziprasidone free base formulations due to increased surface area, as confirmed by biorelevant dissolution stress tests simulating gastric emptying [5].
The synthesis of ziprasidone hydrochloride may yield anhydrous or monohydrate forms, with divergent kinetics and thermodynamic stability. The anhydrous form is typically obtained via:
In contrast, the monohydrate pathway leverages water-mediated crystallization, yielding thermodynamically stable crystals with higher lattice energy. Powder X-ray diffraction (PXRD) analyses reveal distinct patterns:
Table 3: Comparative Properties of Hydrated vs. Anhydrous Forms
Property | Monohydrate | Anhydrous Form |
---|---|---|
Crystal System | Triclinic (P-1) | Monoclinic (P2₁/c) |
Unit Cell Volume | 1098.00 ų | 978.4 ų |
Hydrogen Bonding | N⁺-H···Cl⁻···H₂O···O=C | N⁺-H···Cl⁻ only |
Hygroscopicity | Non-hygroscopic (<85% RH) | Hygroscopic (converts to hydrate at >40% RH) |
Kinetic Stability (25°C) | >24 months | Converts to monohydrate in 3–6 months |
Optimized synthetic routes minimize environmental impact while maintaining monohydrate purity. Key advances include:
Life-cycle assessments confirm that integrated green protocols reduce cumulative energy demand (CED) by 40% compared to traditional routes, primarily through solvent optimization and catalytic step-efficiency [7].
Table 4: Environmental Metrics for Solvent Selection
Solvent | Global Warming Potential (kg CO₂-eq/kg) | Recycling Efficiency (%) | Process Safety |
---|---|---|---|
Dichloromethane | 1.3 | 45 | Carcinogenic |
Ethyl Acetate | 0.4 | 85 | Low toxicity |
Isopropanol | 0.8 | 92 | Flammable |
Critical impurities in ziprasidone hydrochloride monohydrate arise from starting materials, intermediates, and degradation products. EP1476162B1 identifies three high-risk impurities:
Quantitative analysis uses reverse-phase HPLC with Zorbax SB-C8 columns and KH₂PO₄ buffer (pH 3.0)/acetonitrile gradients, achieving resolution >2.0 for all specified impurities. Specification limits adhere to ICH Q3A guidelines: ≤0.10% for individual impurities and ≤0.30% for total impurities [3] [6].
Table 5: Key Impurities and Control Strategies
Impurity | Chemical Structure | Origin | Mitigation Strategy | HPLC Retention Time (min) |
---|---|---|---|---|
Des-chloro ziprasidone | Lacks Cl at indolone-6-position | Over-reduction of nitro group | Controlled hydrogenation (30 psi H₂, 40°C) | 8.2 |
Chloroacetyl adduct | 5-(2-Chloroacetyl)-6-chlorooxindole | Incomplete hydrolysis | Extended hydrolysis (60°C, 8h) | 12.7 |
N-Oxide ziprasidone | Piperazine N-oxide | Oxidation during synthesis | Nitrogen purging, BHT addition | 5.9 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: